molecular formula C10H12N4 B13993035 4-benzyl-1H-pyrazole-3,5-diamine

4-benzyl-1H-pyrazole-3,5-diamine

Cat. No.: B13993035
M. Wt: 188.23 g/mol
InChI Key: LUAWTRLEWFZLEN-UHFFFAOYSA-N
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Description

4-Benzyl-1H-pyrazole-3,5-diamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1H-pyrazole-3,5-diamine typically involves a multi-step process. One common method starts with the Knoevenagel condensation of benzaldehyde with malononitrile to form benzylidenemalononitrile. This intermediate is then reduced to benzylmalononitrile, which undergoes cycloaddition with hydrazine to yield the desired pyrazole .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the benzyl group or the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring or benzyl group.

Scientific Research Applications

4-Benzyl-1H-pyrazole-3,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-1H-pyrazole-3,5-diamine involves its interaction with molecular targets such as enzymes. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This interaction can disrupt signaling pathways involved in cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1H-pyrazole-3,5-diamine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-benzyl-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C10H12N4/c11-9-8(10(12)14-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H5,11,12,13,14)

InChI Key

LUAWTRLEWFZLEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NN=C2N)N

Origin of Product

United States

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